molecular formula C18H29N3O5 B1667732 Bambuterol hydrochloride CAS No. 81732-46-9

Bambuterol hydrochloride

Katalognummer: B1667732
CAS-Nummer: 81732-46-9
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: ANZXOIAKUNOVQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bambuterol ist ein lang wirkender Beta-Adrenozeptoragonist, der hauptsächlich zur Behandlung von Asthma und anderen Lungenerkrankungen eingesetzt wird, die mit Bronchospasmus verbunden sind. Es ist ein Prodrug von Terbutalin, d. h. es wird im Körper metabolisiert, um das aktive Medikament Terbutalin zu produzieren . Bambuterol ist bekannt für seine verlängerte Wirkungsdauer, was es für die Langzeitbehandlung von Asthma geeignet macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bambuterol umfasst mehrere wichtige Schritte:

    Ausgangsmaterial: Die Synthese beginnt mit 3’,5’-Dihydroxyacetophenon.

    Dimethylcarbamoylierung: Diese Verbindung wird mit Dimethylcarbamoylchlorid umgesetzt, um 5-Acetyl-1,3-phenylen-bis(dimethylcarbamate) zu bilden.

    Halogenierung: Der Zwischenstoff wird dann mit Brom halogeniert, um 5-(Bromacetyl)-1,3-phenylen-bis(dimethylcarbamate) zu erzeugen.

    Aminierung: Schließlich wird die Bromverbindung mit tert-Butylamin umgesetzt, um Bambuterol zu ergeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von Bambuterol folgt typischerweise dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz automatisierter Reaktoren und Reinigungssysteme trägt dazu bei, eine gleichbleibende Qualität zu erreichen .

Analyse Chemischer Reaktionen

Hydrolytic Pathway

Hydrolysis is the primary route for bambuterol activation, catalyzed predominantly by plasma cholinesterase (pChE) . This enzyme cleaves the carbamate groups in bambuterol, yielding terbutaline through sequential reactions:

  • Initial hydrolysis : Bambuterol → Monocarbamate intermediate.

  • Secondary hydrolysis : Monocarbamate intermediate → Terbutaline.

Key findings:

  • Bambuterol is a potent inhibitor of pChE , creating a feedback loop that partially suppresses its own metabolism .

  • Hydrolysis accounts for ~70% of terbutaline formation in individuals with normal pChE activity .

  • Nonlinear pharmacokinetics arise in populations with inhibited or deficient pChE (e.g., pediatric patients) .

Oxidative Pathway

Oxidative metabolism, mediated by cytochrome P450 enzymes (CYP2D6) , complements hydrolysis, particularly in pChE-deficient individuals:

  • Hydroxylation : Bambuterol undergoes CYP2D6-catalyzed hydroxylation at the benzene ring.

  • Demethylation : Hydroxylated intermediates lose methyl groups, forming unstable compounds.

  • Spontaneous hydrolysis : These intermediates break down non-enzymatically to terbutaline .

Key findings:

  • Oxidative metabolites (e.g., hydroxy-bambuterol) exhibit shorter half-lives (<6 hours) compared to bambuterol (>24 hours) .

  • CYP2D6 activity compensates for pChE deficiency, ensuring terbutaline generation despite enzyme polymorphisms .

Table 1: Comparative Analysis of Bambuterol Metabolic Pathways

ParameterHydrolytic PathwayOxidative Pathway
Primary Enzyme Plasma cholinesterase (pChE)CYP2D6
Genetic Variability pChE deficiency (atypical alleles)CYP2D6 polymorphism (EM vs. PM)
Inhibitors Bambuterol (self-inhibition) Quinidine, SSRIs
Metabolite Stability Stable intermediatesUnstable intermediates

Interplay Between Pathways

The two pathways exhibit dose- and enzyme-dependent synergism:

  • At low doses (<10 mg) , hydrolysis dominates due to pChE’s high affinity for bambuterol .

  • At higher doses (>20 mg) , pChE inhibition shifts metabolism toward oxidation .

  • Ethnic variability : While terbutaline AUC correlates linearly with bambuterol AUC across ethnic groups, pChE activity varies by population, influencing pathway predominance .

Environmental Degradation

Though not directly related to therapeutic metabolism, bambuterol’s environmental breakdown mirrors its hydrolytic pathway:

  • Hydrolysis in water produces terbutaline, with a predicted environmental concentration (PEC) of 0.0012 µg/L —orders of magnitude below toxicity thresholds .

Clinical Implications

  • pChE-deficient patients : Dependence on oxidative metabolism necessitates dose adjustments to avoid toxicity .

  • Pediatric use : Nonlinear pharmacokinetics in children demand careful monitoring due to immature pChE systems .

The chemical reactivity of this compound underscores its design as a prodrug, balancing stability for oral administration with controlled activation to terbutaline. These pathways highlight the importance of enzyme polymorphisms and dosing strategies in optimizing therapeutic outcomes.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Bambuterol hydrochloride is indicated for:

  • Asthma Management : Approved for the treatment of asthma in multiple countries, it provides relief from bronchospasm and improves airflow in patients suffering from reversible airway obstruction .
  • Chronic Obstructive Pulmonary Disease (COPD) : While primarily used for asthma, its bronchodilatory effects can also benefit patients with COPD, although specific studies are less frequent.

Pharmacokinetics and Mechanism of Action

Bambuterol is metabolized to terbutaline by butyrylcholinesterase, predominantly in lung tissue. Key pharmacokinetic properties include:

  • Absorption : Following oral administration, it has a bioavailability of about 20% .
  • Duration of Action : The drug exhibits a 24-hour duration of action, allowing for once-daily dosing, which enhances patient compliance .
  • Peak Concentration : Peak plasma concentrations of terbutaline occur approximately 3.9 to 6.8 hours post-ingestion .

Table 1: Pharmacokinetic Parameters of Bambuterol

ParameterValue
Bioavailability20%
Peak Plasma Concentration3.9 - 6.8 hours
Duration of Action24 hours
Recommended DosageOnce daily (10 mg or 20 mg)

Comparative Studies

Several studies have compared bambuterol with other bronchodilators like terbutaline and salmeterol:

  • A study involving children aged 2-5 years showed that once-daily bambuterol was as safe and effective as terbutaline administered three times daily .
  • Another study compared oral bambuterol with inhaled salmeterol, demonstrating comparable efficacy in improving lung function while highlighting the advantages of oral administration .

Table 2: Efficacy Comparison Between Bambuterol and Terbutaline

ParameterBambuterol (Once Daily)Terbutaline (Three Times Daily)
Morning Peak Expiratory Flow+23.3 L/min+16.9 L/min
Evening Peak Expiratory Flow+20.6 L/min+20.2 L/min
Safety ProfileGoodGood

Case Studies and Clinical Trials

Multiple clinical trials have been conducted to assess the safety and efficacy of bambuterol:

  • A randomized double-blind study involving preschool children demonstrated that both treatments were well tolerated with no significant adverse events reported .
  • Another trial assessed the pharmacokinetics across different ethnic groups, revealing variations in drug metabolism that may influence therapeutic outcomes .

Wirkmechanismus

Bambuterol exerts its effects by stimulating beta-adrenergic receptors, specifically beta-2 receptors. This stimulation leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .

Vergleich Mit ähnlichen Verbindungen

Bambuterol wird mit anderen Beta-Adrenozeptoragonisten wie folgenden verglichen:

Einzigartigkeit

Die Einzigartigkeit von Bambuterol liegt in seiner Prodrug-Natur, die eine verlängerte Wirkungsdauer und eine geringere Dosierungsfrequenz im Vergleich zu anderen Beta-Agonisten ermöglicht .

Ähnliche Verbindungen

Biologische Aktivität

Bambuterol hydrochloride is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and other conditions associated with bronchospasm. As a prodrug of terbutaline, it exhibits distinct pharmacological properties that contribute to its therapeutic efficacy.

Bambuterol acts by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and inhibition of mediators involved in immediate hypersensitivity responses, particularly from mast cells . This mechanism underlies its effectiveness in alleviating bronchospasm and improving airflow in patients with asthma.

Pharmacokinetics

The pharmacokinetic profile of bambuterol reveals several key characteristics:

  • Bioavailability : Approximately 20% following oral administration .
  • Metabolism : It is primarily hydrolyzed by butyrylcholinesterase to terbutaline, with lung tissue playing a significant role in this metabolic pathway .
  • Elimination Half-Life : The half-life of bambuterol is about 13 hours, while terbutaline has a half-life of approximately 21 hours .
  • Peak Plasma Concentration : Peak concentrations of terbutaline occur 3.9 to 6.8 hours post-ingestion .

Clinical Studies

A comparative study demonstrated that once-daily administration of bambuterol (10 mg) is as effective and safe as terbutaline (0.075 mg/kg body weight) administered three times daily in children aged 2-5 years with asthma. The study involved 155 patients and lasted three months, showing no significant differences in efficacy between the two treatments. Both drugs exhibited good safety profiles, with mild to moderate adverse events reported .

Table: Summary of Clinical Study Findings

ParameterBambuterol (10 mg)Terbutaline (0.075 mg/kg)
Duration of Action24 hours8 hours
Morning PEF Improvement23.3 L/min16.9 L/min
Evening PEF Improvement20.6 L/min20.2 L/min
Adverse EventsMild to ModerateMild to Moderate

Adverse Effects

The adverse effects associated with bambuterol are similar to those observed with other beta-2 agonists and may include:

  • Fatigue
  • Nausea
  • Palpitations
  • Headache
  • Dizziness
  • Tremor .

These effects are generally mild and transient, with plasma butyrylcholinesterase activity returning to baseline levels approximately two weeks after discontinuation .

Case Studies

In a pharmacokinetic study involving diverse ethnic groups, including Oriental and Caucasian children, researchers found that bambuterol's efficacy was consistent across different populations. The study highlighted the importance of understanding ethnic variations in drug metabolism and response, which can influence therapeutic outcomes .

Eigenschaften

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZXOIAKUNOVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048550
Record name Bambuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bambuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.69e-01 g/L
Record name Bambuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Record name Bambuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

81732-65-2, 81732-46-9
Record name Bambuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81732-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bambuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bambuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bambuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAMBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bambuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bambuterol hydrochloride
Reactant of Route 2
Reactant of Route 2
Bambuterol hydrochloride
Reactant of Route 3
Bambuterol hydrochloride
Reactant of Route 4
Bambuterol hydrochloride
Reactant of Route 5
Reactant of Route 5
Bambuterol hydrochloride
Reactant of Route 6
Reactant of Route 6
Bambuterol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.